molecular formula C22H25N2.C2H3O2<br>C24H28N2O2 B12760331 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate CAS No. 83949-78-4

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate

Cat. No.: B12760331
CAS No.: 83949-78-4
M. Wt: 376.5 g/mol
InChI Key: MEXQTBQULPYKTF-UHFFFAOYSA-M
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Description

Historical Development of Indolium-Based Chromophores

The evolution of indolium derivatives parallels advancements in synthetic organic chemistry over the past century. Early cyanine dyes, first reported in the 19th century, featured simple streptocyanine structures with open-chain conjugated systems. The introduction of nitrogenous heterocycles, such as indole and benzothiazole, marked a turning point in the 1950s, enabling tunable absorption spectra and enhanced photostability.

A critical milestone emerged in 2015 with the systematic design of asymmetric monomethine cyanines, where benz[c,d]indolium moieties were paired with quinoline or benzothiazole groups to optimize nucleic acid binding. This compound represents a specialized subclass where two modified indolium heterocycles are linked via a monomethine bridge, a structural motif refined through decades of research on H-chromophores and their electronic transitions.

Structural Classification Within the Cyanine Dye Family

The compound belongs to the monomethine cyanine subclass, characterized by:

  • Asymmetric indolium heterocycles : A 2,3-dihydro-2-methylindole unit and a 1,3,3-trimethylindolium group.
  • Vinyl monomethine bridge : A conjugated –CH=CH– linker enabling delocalized π-electrons.
  • Acetate counterion : Balances the positive charge on the indolium nitrogen, influencing solubility and crystallinity.

Table 1 : Structural comparison with related cyanine dyes

Feature This Compound Symmetrical Trimethine Cyanine Styrylcyanine
Bridge length Monomethine Trimethine Styryl (C=C-C6H4)
Heterocycles Indolium/Indole Benzothiazole/Benzoxazole Quinoline/Indolium
Absorption λ_max (nm) ~530 (in aqueous) ~650 450–600
Primary application Nucleic acid probes DNA intercalation Ion sensing

Data synthesized from.

The twisted conformation of the monomethine bridge, confirmed via nuclear magnetic resonance and density functional theory calculations, facilitates groove binding to DNA while minimizing intercalation. This steric profile distinguishes it from longer polymethine cyanines, which exhibit planar structures prone to aggregation.

Significance in Modern Organic Photonic Materials Research

Recent studies highlight three key applications:

  • Nucleic acid visualization : The dye’s fluorescence enhancement upon binding RNA-containing organelles, such as nucleoli, arises from restricted rotation around the methine bridge and reduced non-radiative decay. Quantum yields reach 44% in RNA-rich environments, outperforming earlier trimethine derivatives.

  • Metal ion detection : In a 2020 spectrophotometric method for platinum detection, the compound formed a [PtI6^2−·2CPVTI^+] ion associate extractable into butyl acetate, with a molar absorptivity of 6.52×10^4 L·mol^−1·cm^−1 at 530 nm.

  • Photostable labeling : Unlike traditional indigo derivatives prone to Z–E isomerization under UV light, the acetate-stabilized indolium system maintains optical stability across >10^4 excitation cycles, critical for super-resolution microscopy.

Properties

CAS No.

83949-78-4

Molecular Formula

C22H25N2.C2H3O2
C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

(2E)-1,3,3-trimethyl-2-[2-(2-methyl-2,3-dihydroindol-1-ium-1-ylidene)ethylidene]indole;acetate

InChI

InChI=1S/C22H25N2.C2H4O2/c1-16-15-17-9-5-7-11-19(17)24(16)14-13-21-22(2,3)18-10-6-8-12-20(18)23(21)4;1-2(3)4/h5-14,16H,15H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

MEXQTBQULPYKTF-UHFFFAOYSA-M

Isomeric SMILES

CC1CC2=CC=CC=C2[N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C.CC(=O)[O-]

Canonical SMILES

CC1CC2=CC=CC=C2[N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate typically involves multiple steps. One common method starts with the preparation of the indole derivative, followed by the introduction of the vinyl group and the formation of the indolium salt. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.

    Reduction: Reduction reactions can convert the indolium salt back to its indole form.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different indolium derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

The compound serves as a precursor for synthesizing various organic compounds. Its unique structural features make it an effective reagent in chemical reactions such as:

  • Oxidation : Transforming the compound into different oxidation states.
  • Reduction : Converting the indolium salt back to its indole form.
  • Substitution Reactions : The vinyl group can participate in substitution reactions leading to new derivatives.

Biology

Due to its structural attributes, 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate interacts with biological molecules. It has shown potential in:

  • Pharmacology : Modulating biochemical pathways by binding to enzymes and receptors.
  • Antimicrobial Activity : Studies indicate that related indole compounds exhibit antimicrobial properties against various strains such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy

Recent research highlighted the antimicrobial properties of the compound, demonstrating its effectiveness against specific bacterial strains at micromolar concentrations. The mechanism appears to involve disruption of microbial cell membranes.

Biochemical Pathway Modulation

Studies have shown that the compound can influence specific biochemical pathways by interacting with target enzymes. This interaction potentially leads to modulation of metabolic processes within cells.

Mechanism of Action

The mechanism by which 2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The indolium moiety can participate in various binding interactions, influencing the activity of these targets and modulating biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Basic Yellow Series

Basic Yellow 49 (CAS 55777-80-5): Structure: Contains a shorter conjugation system compared to Basic Yellow 21, likely with a single indolium moiety and nitro or aroyl substituents. Properties: Exhibits a redder shade (λmax ~546 nm in methanol) due to reduced conjugation . Applications: Used in specialized dyeing where color fastness to light is critical.

Basic Yellow 29 (CAS 39279-59-9):

  • Structure : Features a chlorophenyl group and a triazine ring, diverging from the indolium-vinyl-indolium backbone.
  • Properties : Higher molecular weight (C₁₃H₁₇ClN₆O₂) and enhanced thermal stability.
  • Applications : Preferred for synthetic fibers like polyester due to its hydrophobic interactions .

Indolium-Based Cationic Dyes with Modified Substituents

1-Ethyl-2-[3-(1-ethyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)propenyl]-3,3-dimethyl-3H-indolium iodide (CAS 14696-39-0):

  • Structure : Extends conjugation with a propenyl bridge instead of vinyl, leading to a bathochromic shift (λmax = 546 nm in MeOH) .
  • Comparison : The longer conjugated system increases light absorption range, making it suitable for laser dyes or optical materials.

2-[2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl]-1,3,3-trimethyl-3H-indolium methyl sulphate (CAS 85187-86-6): Structure: Identical core to Basic Yellow 21 but with a methyl sulphate counterion. Comparison: The sulphate group improves solubility in organic solvents (e.g., ethanol) compared to the acetate form, broadening industrial applicability .

Functionalized Indolium Derivatives

2-[2-[4-[(2-Cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium acetate (CAS 65122-06-7): Structure: Incorporates a cyanoethylmethylamino group on the phenyl ring. Comparison: The electron-withdrawing cyano group enhances affinity for acrylic fibers, improving wash-fastness .

Methyl-2-(3,3-dimethyl-2-methyleneindolin-1-yl)acetate (TH-5): Structure: Lacks the cationic indolium system but shares the 2,3-dihydroindole core.

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Indolium Dyes

Compound CAS Number λmax (nm) Solubility (g/L, H₂O) Counterion Key Application
Basic Yellow 21 6359-50-8 432 21 Acetate Textiles, paper
Basic Yellow 49 55777-80-5 546 15 Chloride Laser dyes
Methyl Sulphate Variant 85187-86-6 428 30 (ethanol) Methyl sulphate Synthetic fibers

Table 2: Impact of Structural Modifications on Dye Performance

Modification Effect on Properties Reference
Extended conjugation Redshift in λmax (+114 nm for propenyl bridge)
Electron-withdrawing groups Improved fiber affinity (e.g., cyano group for acrylics)
Counterion variation Acetate enhances water solubility; sulphate improves organic solvent compatibility

Biological Activity

2-(2-(2,3-Dihydro-2-methyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate (CAS No. 83949-78-4) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

The molecular formula of this compound is C24H28N2O2, with a molecular weight of approximately 376.49 g/mol. The compound exhibits a complex indole structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC24H28N2O2
Molecular Weight376.49 g/mol
CAS Number83949-78-4
SolubilitySoluble in water

Antimicrobial Activity

Recent studies have demonstrated that compounds related to indole structures exhibit antimicrobial properties. For instance, derivatives of indole have shown effectiveness against various bacteria and fungi due to their ability to disrupt microbial cell membranes. The specific compound has been evaluated for its antimicrobial efficacy against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at micromolar concentrations .

Anticancer Properties

Indole derivatives are also recognized for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of signaling pathways such as PI3K/Akt and MAPK. In vitro studies have indicated that this compound can induce cell cycle arrest and apoptosis in cancer cell lines .

Neuroprotective Effects

The neuroprotective properties of indole derivatives are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress. Research has shown that this compound may protect neuronal cells from apoptosis induced by oxidative stressors. In animal models, it has been found to improve cognitive functions and reduce neuroinflammation .

The biological activity of this compound is primarily mediated through:

  • Interaction with Cell Membranes : Disruption of microbial membranes leading to cell lysis.
  • Induction of Apoptosis : Activation of caspase pathways in cancer cells.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various indole derivatives demonstrated that modifications at specific positions significantly enhanced antimicrobial activity. The acetate derivative was tested against clinical isolates and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines revealed that treatment with the indole acetate resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in the percentage of apoptotic cells following treatment .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this indolium-based compound?

Answer:
The compound is synthesized via condensation reactions between indole derivatives and vinyl/aryl halides. For example:

  • Stepwise Condensation : React 1,3,3-trimethyl-2-methyleneindoline with a vinyl-indole precursor in acetic acid under reflux (70–90°C, 6–12 hours) to form the conjugated vinyl-indolium structure .
  • Catalytic Methods : Use Lewis acids (e.g., Pd(OAc)₂, Cu(OAc)₂) or Brønsted acids (e.g., p-toluenesulfonic acid, p-TSA) to accelerate the formation of the cationic indolium core .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization in ethyl acetate yields >85% purity .

Basic: How is the compound characterized structurally and spectroscopically?

Answer:

  • FT-IR : Confirm the presence of the indolium cation via C=N⁺ stretching vibrations (~1630 cm⁻¹) and acetate counterion C=O (~1700 cm⁻¹) .
  • ¹H/¹³C-NMR : Key signals include:
    • δ 7.2–8.1 ppm (aromatic protons of indole rings) .
    • δ 3.1–3.5 ppm (N-CH₃ groups) .
    • δ 1.8–2.2 ppm (trimethyl groups) .
  • UV-Vis : Strong absorption at λₘₐₓ ~630 nm (ε > 10⁵ M⁻¹cm⁻¹) due to extended π-conjugation .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 363.1875) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and selectivity?

Answer:

  • Catalyst Screening : Compare Pd(OAc)₂ (yield: 65–75%) vs. p-TSA (yield: 80–90%) under varying temperatures (60–110°C) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may reduce selectivity; acetic acid balances reactivity and purity .
  • Statistical Design : Use a Box-Behnken model to optimize:
    • Molar ratio (1:1 to 1:1.2 indole:vinyl precursor).
    • Reaction time (3–8 hours).
    • Temperature (80–100°C) .
  • Byproduct Analysis : Monitor side products (e.g., over-alkylated indoles) via TLC and adjust stoichiometry .

Advanced: How can contradictions in spectroscopic data for structural elucidation be resolved?

Answer:

  • X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., vinyl proton coupling constants) by determining crystal structure .
  • DFT Calculations : Compare experimental FT-IR/Raman spectra (e.g., C=N⁺ vibrations) with theoretical models (B3LYP/6-311++G(d,p)) to validate resonance structures .
  • 2D NMR : Use HSQC and HMBC to correlate ambiguous proton environments (e.g., methyl vs. aromatic protons) .

Advanced: What in vitro models are suitable for evaluating its biological activity?

Answer:

  • Antioxidant Assays :
    • DPPH Radical Scavenging : IC₅₀ values compared to ascorbic acid (positive control) at 10–100 µM .
    • FRAP : Measure Fe³⁺ reduction capacity (absorbance at 593 nm) .
  • Antimicrobial Screening :
    • MIC Testing : Against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution (concentration range: 5–50 µg/mL) .
  • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ determination) with doxorubicin as control .

Advanced: How does electronic substitution on the indole ring influence physicochemical properties?

Answer:

  • Electron-Withdrawing Groups (EWGs) :
    • Nitro (-NO₂) at C5 increases λₘₐₓ by 20–30 nm (red shift) but reduces solubility .
  • Electron-Donating Groups (EDGs) :
    • Methoxy (-OCH₃) at C6 enhances fluorescence quantum yield (Φ = 0.45 vs. 0.25 for unsubstituted) .
  • Steric Effects :
    • Bulky groups (e.g., dipropylamino) at C2 reduce aggregation in aqueous media, improving bioavailability .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Degrades under UV light (t₁/₂ < 24 hours at 365 nm); store in amber vials at –20°C .
  • Solubility : Soluble in DMSO (>50 mg/mL), methanol (~20 mg/mL); insoluble in water .
  • Hygroscopicity : Acetate counterion absorbs moisture; store with desiccants (silica gel) .

Advanced: What computational tools predict its reactivity in novel synthetic pathways?

Answer:

  • Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates (e.g., GROMACS with CHARMM force field) .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Retrosynthetic Software : Use Chematica or ASKCOS to propose novel routes (e.g., cross-coupling with indole-3-carboxaldehyde) .

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